2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole
Overview
Description
“2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole” is a chemical compound that contains a trifluoromethyl group (-CF3). The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique properties .
Scientific Research Applications
Fluorescent Probes and pH Sensing
2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole derivatives have applications in creating fluorescent probes for sensing pH and metal cations. A study by Tanaka et al. (2001) on benzoxazole derivatives demonstrated their sensitivity to pH changes and ability to enhance fluorescence under basic conditions. Such derivatives were shown to be effective in sensing magnesium and zinc cations due to the high acidity of the fluorophenol moiety (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Potential in Light Harvesting
Benzoxazole compounds, including those with trifluoromethylphenyl groups, show promise in the field of light harvesting. A study by Mary et al. (2019) investigated the light harvesting efficiency of such compounds, suggesting potential applications in the design of dye-sensitized solar cells (DSSCs) (Mary, Ertan-Bolelli, Thomas, Krishnan, Bolelli, Kasap, Onkol, & Yildiz, 2019).
Synthesis Techniques
Efficient synthesis techniques for benzoxazole derivatives, including those substituted with trifluoromethyl, are essential for their application in scientific research. Ge et al. (2007) developed a one-pot reaction technique for synthesizing benzoxazole derivatives, which is crucial for drug synthesis and creating twin molecules (Ge, Wang, Wan, Lu, & Hao, 2007).
Nanotechnology and Photoluminescence
Benzoxazole derivatives exhibit significant potential in nanotechnology due to their photoluminescent properties. Ghodbane et al. (2012) showed that minor chemical changes in 2-phenyl-benzoxazole derivatives can result in the formation of nanofibers and microcrystals, which strongly emit blue light in solid state. This indicates potential applications in fluorescent nanomaterials for aqueous and biological media (Ghodbane, D'Altério, Saffon, McClenaghan, Scarpantonio, Jolinat, & Féry-Forgues, 2012).
Antimicrobial Activity
Research by Phatangare et al. (2013) explored the synthesis of benzoxazole derivatives for antimicrobial applications. These derivatives showed effective in vitro antibacterial and antifungal activities against various strains, highlighting their potential in developing new antimicrobial agents (Phatangare, Borse, Padalkar, Patil, Gupta, Umape, & Sekar, 2013).
Safety and Hazards
The safety data sheet for a related compound, “2-[4-(Trifluoromethyl)phenyl]ethylamine”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDRXMHBYDEJQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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